4-(2H-1,2,3-triazol-2-yl)Benzoic acid
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7N3O2 |
|---|---|
Molecular Weight |
189.17 g/mol |
IUPAC Name |
4-(triazol-2-yl)benzoic acid |
InChI |
InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-10-5-6-11-12/h1-6H,(H,13,14) |
InChI Key |
KRRWMVZQMVHANB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)N2N=CC=N2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2h 1,2,3 Triazol 2 Yl Benzoic Acid and Analogues
Transition Metal-Catalyzed Coupling Reactions
Transition metal catalysis is a cornerstone for the construction of C-N bonds, providing powerful tools for the synthesis of N-aryl heterocycles, including 4-(2H-1,2,3-triazol-2-yl)benzoic acid. Copper and palladium-based catalytic systems have been extensively explored to facilitate the regioselective N-arylation of the 1,2,3-triazole ring.
Ullmann-Goldberg Coupling Protocols
The Ullmann-Goldberg reaction, a copper-catalyzed N-arylation of nitrogen nucleophiles with aryl halides, is a classic and widely used method for forming C-N bonds. nih.gov Over the years, significant improvements have been made to this protocol, including the development of milder reaction conditions and more efficient catalytic systems, which have been successfully applied to the synthesis of N2-aryl-1,2,3-triazoles.
Recent advancements in Ullmann-Goldberg couplings have led to the development of highly efficient and scalable processes that utilize inexpensive copper sources without the need for ligands. A notable example is the large-scale synthesis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key analogue of the target compound. researchgate.net This improved second-generation process employs copper(I) oxide (Cu₂O) as the catalyst in a ligand-free system. researchgate.net
Table 1: Copper(I) Oxide-Catalyzed, Ligand-Free Ullmann-Goldberg Coupling
| Reactants | Catalyst | Solvent | Base | Yield | Purity | Scale |
|---|
Copper(I) iodide (CuI), often in combination with a diamine ligand, is a highly effective catalyst for Ullmann-Goldberg reactions. The use of ligands like N,N'-dimethylcyclohexane-1,2-diamine (DMCHDA) can significantly improve the reaction's efficiency and selectivity. researchgate.netasianpubs.org This catalytic system has been successfully applied to the synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid from 2-iodobenzoic acid and 2H-1,2,3-triazole. asianpubs.org
The combination of CuI as a co-catalyst and trans-N,N'-dimethylcyclohexane-1,2-diamine as the primary catalyst in a solvent such as dimethylformamide (DMF) has proven to be effective. asianpubs.org This system can be further enhanced through the use of microwave irradiation, which significantly reduces reaction times while providing good yields. asianpubs.org The ligand's role is crucial in facilitating the catalytic cycle, and its combination with a copper(I) source remains a robust strategy for the N-arylation of 1,2,3-triazoles. While this system is effective, developments have sought to replace it with more cost-effective and ligand-free alternatives for large-scale manufacturing. researchgate.net
Palladium-Catalyzed N2-Arylation Strategies for Regioselective Synthesis
While copper catalysis is prevalent, palladium-catalyzed reactions have emerged as a powerful alternative for the highly regioselective N2-arylation of 1,2,3-triazoles. nih.govmit.edu The challenge in the N-arylation of simple 1,2,3-triazoles is controlling the regioselectivity, as reactions often yield mixtures of N1- and N2-isomers. nih.gov To overcome this, specific palladium catalyst systems have been designed to achieve exceptional levels of N2-selectivity. nih.gov
A highly successful strategy involves the use of a palladium catalyst, such as tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), in combination with a very bulky biaryl phosphine (B1218219) ligand. nih.govresearchgate.net This approach has enabled the first highly N2-selective arylation of 4-substituted and 4,5-unsubstituted 1,2,3-triazoles with a wide range of aryl bromides, chlorides, and triflates, achieving excellent N2-selectivity (95–99%). nih.govmit.edu Density Functional Theory (DFT) calculations suggest that the high N2-selectivity is a result of the rapid reductive elimination from the N2-1,2,3-triazolate-Pd complex, which is kinetically favored. nih.gov This method provides a straightforward and highly regioselective route to N2-aryl-1,2,3-triazoles, complementing the more established copper-catalyzed methods. nih.gov
Table 2: Palladium-Catalyzed N2-Arylation of 1,2,3-Triazole
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | N2:N1 Selectivity | Yield |
|---|
Microwave-Assisted C-N Coupling Techniques
Microwave-assisted synthesis has become a valuable tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. asianpubs.orgnih.govnih.gov This technology has been effectively applied to the C-N coupling for the synthesis of this compound and its derivatives.
A novel and rapid synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic acid utilizes microwave irradiation in a copper-catalyzed C-N coupling reaction. asianpubs.org The reaction employs 2-iodobenzoic acid and 2H-1,2,3-triazole with a catalytic system of copper(I) iodide and trans-N,N'-dimethylcyclohexane-1,2-diamine in DMF. asianpubs.org Under microwave heating at 150 °C, the reaction is completed in just 8 minutes, demonstrating a significant improvement over conventional heating methods. asianpubs.org The use of microwave irradiation not only accelerates the reaction but can also enhance the yield and purity of the product, making it an attractive methodology for rapid library synthesis and process optimization. asianpubs.orgnih.gov
Multi-Step Linear Synthesis Approaches
In addition to direct C-N coupling methods, multi-step linear synthesis provides a reliable and scalable route to specifically substituted analogues of this compound. This approach allows for the introduction of various substituents on the benzoic acid ring in a controlled manner.
A selective and scalable four-step synthesis for 2-(2H-1,2,3-triazol-2-yl)benzoic acids has been developed, starting from 1-fluoro-2-nitrobenzene (B31998) derivatives. acs.orgresearchgate.net The key steps in this sequence are:
N2-Arylation: The synthesis begins with the selective N2-arylation of 4,5-dibromo-2H-1,2,3-triazole with a substituted 1-fluoro-2-nitrobenzene. This initial step establishes the crucial N-aryl bond with the desired regiochemistry. acs.org
Hydrogenation: The nitro group of the resulting N-aryl triazole is then reduced to an amine via hydrogenation. acs.org
Sandmeyer Iodination: The newly formed amino group is subsequently converted to an iodide through a Sandmeyer reaction. acs.org
Grignard Carboxylation: Finally, the aryl iodide is transformed into the target benzoic acid via a Grignard reaction followed by carboxylation with carbon dioxide. acs.org
This linear approach is particularly useful for preparing di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives, which are challenging to synthesize using other methods. acs.org The methodology has been demonstrated to be reliable and suitable for producing gram and even kilogram quantities of the target compounds. acs.org
Table 3: Multi-Step Linear Synthesis of 2-(2H-1,2,3-triazol-2-yl)benzoic Acid
| Starting Material | Step 1 | Step 2 | Step 3 | Step 4 | Final Product |
|---|
Routes Initiated from Halogenated Nitrobenzene Derivatives
A scalable and selective synthesis for compounds such as this compound begins with 1-fluoro-2-nitrobenzene derivatives. acs.org The initial and crucial step is the N²-arylation of 4,5-dibromo-2H-1,2,3-triazole with an appropriate fluoro-nitrobenzene compound. acs.orgresearchgate.net This reaction is typically performed in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF), yielding the corresponding 2-aryl-4,5-dibromotriazole with high regioselectivity. researchgate.net This approach effectively establishes the core structure, which is then modified in subsequent steps.
The general scheme for this initial step is as follows:
| Starting Material (Halogenated Nitrobenzene) | Reagent | Product | Typical Conditions |
|---|---|---|---|
| 1-Fluoro-4-methyl-2-nitrobenzene | 4,5-dibromo-2H-1,2,3-triazole | 2-(4-Methyl-2-nitrophenyl)-4,5-dibromo-2H-1,2,3-triazole | K₂CO₃, DMF |
Sequential Functional Group Transformations
Following the initial N²-arylation, a sequence of three key transformations is employed to convert the nitro-aryl-dibromotriazole intermediate into the final benzoic acid product. acs.org
The first transformation is a hydrogenation reaction. This step serves a dual purpose: the reduction of the nitro group to an amine and the simultaneous removal of the two bromine atoms from the triazole ring (debromination). acs.orgresearchgate.net This process is typically carried out using a catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The result is an aniline (B41778) derivative, for instance, 4-methyl-2-(2H-1,2,3-triazol-2-yl)aniline. researchgate.net
With the aniline derivative in hand, the next step is to convert the newly formed amino group into an iodide. This is achieved through a Sandmeyer iodination reaction. acs.org The process involves treating the aniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of an acid to form a diazonium salt. This intermediate is then reacted with an iodide source, like potassium iodide, to yield the corresponding aryl iodide, for example, 2-iodo-5-methylphenyl)-2H-1,2,3-triazole. researchgate.net
The final step in the sequence is the conversion of the aryl iodide to a carboxylic acid. acs.org This is accomplished via a Grignard carboxylation. The aryl iodide is first reacted with a magnesium reagent, such as isopropylmagnesium chloride, to form a Grignard reagent. acs.org This highly reactive intermediate is then quenched with carbon dioxide (CO₂), followed by an acidic workup, to produce the desired this compound analogue. acs.orgresearchgate.net
The following table summarizes the sequential transformations:
| Step | Reaction | Intermediate/Product Example | Key Reagents |
|---|---|---|---|
| 1 | Hydrogenation | 4-Methyl-2-(2H-1,2,3-triazol-2-yl)aniline | H₂, Pd/C |
| 2 | Sandmeyer Iodination | 2-(2-Iodo-5-methylphenyl)-2H-1,2,3-triazole | NaNO₂, KI |
| 3 | Grignard Carboxylation | 4-Methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | i-PrMgCl, CO₂ |
Regioselective Synthesis and Isomer Control
A significant challenge in the synthesis of N-substituted 1,2,3-triazoles is controlling the regioselectivity—that is, directing the substituent to the desired nitrogen atom. scielo.brscilit.com The 1,2,3-triazole ring has two possible substitution sites, leading to N1 and N2 isomers, which possess different properties. researchgate.net
Strategies for Achieving N2-Selectivity over N1-Isomers
Achieving high selectivity for the N2-isomer is a key goal in synthesizing compounds like this compound. scielo.br Direct alkylation or arylation of an unsubstituted 1H-1,2,3-triazole often results in a mixture of N1 and N2 products, necessitating difficult purification steps. nih.govgoogle.com
One of the most effective strategies to ensure N2-selectivity is the one employed in the route described above: the use of a pre-functionalized triazole. researchgate.netresearchgate.net Starting with 4,5-dibromo-1,2,3-triazole provides a substrate where the N2-arylation is highly favored, especially with electron-deficient aromatic halides. researchgate.net This method effectively circumvents the issue of forming isomeric mixtures from the outset.
Other advanced methods for achieving N2-selectivity have also been developed, including transition metal-catalyzed reactions. For example, palladium-catalyzed N2-selective arylation of 1,2,3-triazoles using sterically hindered phosphine ligands has been reported to give high selectivity for the N2 regioisomer. scielo.br Copper-catalyzed reactions have also been explored to selectively produce N2-arylated triazoles. researchgate.net These methods represent an alternative "post-cycloaddition functionalization" strategy, where the triazole ring is formed first and then selectively functionalized at the N2 position. scielo.brresearchgate.net
Purification and Isolation Techniques for Isomeric Mixtures (e.g., Differential Crystallization)
The synthesis of N-substituted 1,2,3-triazoles frequently yields a mixture of regioisomers, primarily the N1- and N2-substituted products. The separation of these isomers is a critical step to obtain the desired pure compound. One effective method for separating these isomeric mixtures is differential crystallization, which leverages the differences in solubility between the isomers or their salts.
A notable example is the large-scale synthesis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, an analogue of the target compound. In this process, the desired N2-isomer and the undesired N1-isomer are formed. By treating the reaction mixture with potassium carbonate, the corresponding potassium salts of the isomeric acids are generated. The potassium salt of the desired N2-isomer exhibits lower solubility in the acetonitrile (B52724) (MeCN) reaction mixture and crystallizes directly. researchgate.net This allows for its isolation by simple filtration. researchgate.net In contrast, the potassium salt of the N1-isomer is more soluble and remains in the mother liquor, effectively separating the two isomers. researchgate.net
This technique highlights how converting the isomeric products into salts can significantly alter their physical properties, such as solubility, enabling an efficient and scalable purification strategy without the need for complex chromatographic methods.
Process Development and Scalability in Synthesis
Moving a synthetic route from a laboratory setting to large-scale industrial production presents numerous challenges. Process development focuses on optimizing reaction parameters to maximize yield, purity, and safety while minimizing costs and environmental impact.
The optimization of reaction conditions is crucial for the successful scale-up of the synthesis of this compound analogues. Key parameters that are typically optimized include solvent, reactant concentrations, catalyst loading, temperature, and reaction time. broadinstitute.org
In the development of a second-generation process for the large-scale manufacturing of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, several key optimizations were implemented. researchgate.net The amounts of 1H-1,2,3-triazole and the base (potassium carbonate) were significantly reduced compared to the original route, leading to improved process efficiency and reduced raw material costs. researchgate.net
Microwave-assisted synthesis has also been explored to optimize triazole production. Studies have shown that by systematically optimizing solvent, substrate molarity, and catalyst mole percent, high conversion rates can be achieved. For instance, using a specific ruthenium catalyst, a 98.7% conversion was achieved on a larger scale by adjusting the conditions that were found to be optimal on a small scale. broadinstitute.org
Table 1: Example of Solvent Optimization for Triazole Synthesis
| Solvent | Boiling Point (°C) | Product:Reactant Ratio |
|---|---|---|
| Dioxane | 101.1 | 1 : 0.07 |
| DMF | 153 | 1 : 0.11 |
| Toluene | 111 | 1 : 0.85 |
| Acetonitrile | 82 | 1 : 2.19 |
| THF | 66 | 1 : 0.97 |
This table is generated based on data from a study on microwave-assisted triazole synthesis and illustrates the significant impact of solvent choice on reaction efficiency. broadinstitute.org
Innovations in solvent systems and catalyst technology are central to developing greener and more efficient synthetic processes. A significant improvement in the synthesis of a this compound analogue involved replacing the undesirable solvent 1,4-dioxane (B91453) with the more environmentally benign acetonitrile (MeCN). researchgate.net The use of ionic liquids as both a solvent and catalyst has also been reported to improve reaction rates and regioselectivity in triazole synthesis. frontiersin.org
Catalyst systems have also seen significant advancements. In the large-scale synthesis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, the original copper(I) iodide/N,N'-dimethylcyclohexane-1,2-diamine (CuI/DMCHDA) catalyst system was successfully replaced by the much less expensive and simpler copper(I) oxide (Cu2O), which notably does not require a ligand. researchgate.net This change simplifies the reaction setup and reduces costs. Research into heterogeneous catalysts, such as gold nanoparticles supported on titanium dioxide (Au/TiO2), has shown promise for the regioselective synthesis of 1,4-disubstituted-1,2,3-triazoles with catalyst loadings as low as 0.5–1.0 mol%. mdpi.com Such catalysts can often be recovered and reused, further enhancing the sustainability of the process. organic-chemistry.org
Efficient product isolation is key to a scalable and economical manufacturing process. For the synthesis of the 4-methyl analogue, an innovative isolation procedure was developed where the potassium salt of the desired N2-isomer crystallizes directly from the reaction mixture. researchgate.net This product is then isolated by filtration. researchgate.net Following this, the isolated salt is dissolved in water and acidified with hydrochloric acid, causing the free carboxylic acid to crystallize as a highly pure, white solid. researchgate.net This method avoids laborious extraction or chromatographic purification steps. researchgate.net
Another general method for purifying triazoles involves treating the crude product with a caustic solution, such as sodium hydroxide, to form the corresponding salt. google.com The product/alcohol mixture can be extracted, with most impurities remaining in the alcohol layer. google.com The aqueous layer containing the triazole salt can then be further purified, for example, by treatment with activated charcoal to remove colored impurities. google.com Finally, neutralization with an acid precipitates the purified triazole, which can be collected by filtration. google.com
Chemical Transformations and Derivatization of 4 2h 1,2,3 Triazol 2 Yl Benzoic Acid
Functionalization at the Carboxylic Acid Moiety
The carboxylic acid group is a primary site for derivatization, readily undergoing reactions to form esters and amides. These transformations are fundamental in organic synthesis for creating prodrugs, linking the molecule to other functional units, or altering solubility and electronic properties.
Esterification Reactions
Esterification of 4-(2H-1,2,3-triazol-2-yl)benzoic acid can be achieved through several standard synthetic protocols. The classic Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol under acidic catalysis, is a common and effective method. iajpr.com This reaction is typically performed by refluxing the benzoic acid derivative with an excess of the desired alcohol in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TSA). iajpr.comdergipark.org.tr The removal of water, often by azeotropic distillation, drives the equilibrium towards the ester product. google.com
Alternatively, Lewis acid catalysts can be employed. rug.nl Various metal catalysts, including tin(II) compounds and bismuth(III) triflate (Bi(OTf)₃), have been shown to effectively catalyze the esterification of benzoic acids at temperatures ranging from 150-230°C. google.comrug.nl For substrates that are sensitive to high temperatures or strong acids, milder methods can be used.
| Method | Catalyst | Alcohol | Temperature | Key Features |
| Fischer-Speier | H₂SO₄ or p-TSA | Excess ROH | Reflux | Equilibrium-driven; water removal is key. iajpr.com |
| Lewis Acid Catalysis | Tin(II) compounds | ROH (7-13 carbons) | 160-250 °C | Effective for higher molecular weight alcohols. google.com |
| Lewis Acid Catalysis | Bi(OTf)₃ (1 mol%) | Heptanol | 150 °C | Good conversion under relatively mild Lewis acid conditions. rug.nl |
| Solid Acid Catalysis | Amberlyst 15 | Ethanol, Butanol | 75 °C | Heterogeneous catalyst allows for easy separation. dergipark.org.tr |
Amide Coupling Reactions (e.g., Formation of N-Phenyl-2-(2H-1,2,3-triazol-2-yl)benzamide Derivatives)
The formation of an amide bond between this compound and an amine, such as aniline (B41778), is a pivotal transformation. Direct reaction between a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. fishersci.co.uk Therefore, activation of the carboxylic acid is necessary.
One common strategy is the conversion of the carboxylic acid to a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with a primary or secondary amine in the presence of a base (e.g., pyridine, triethylamine) to yield the corresponding amide in a process known as the Schotten-Baumann reaction. fishersci.co.uk
A more direct and widely used approach involves the use of coupling agents, which facilitate amide bond formation in a one-pot procedure. luxembourg-bio.com Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), are frequently used. These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine. fishersci.co.uk To improve efficiency and suppress side reactions like racemization, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® are often included. luxembourg-bio.com More advanced peptide coupling reagents, including HATU and COMU, offer high yields and short reaction times, making them suitable for a broad range of substrates. fishersci.co.ukluxembourg-bio.com
| Coupling Reagent | Additive (Optional) | Solvent | Key Features |
| DCC / EDC | HOBt, OxymaPure | DMF, DCM | Widely used, cost-effective; produces urea (B33335) byproduct. fishersci.co.uk |
| HATU / HBTU | DIEA (base) | DMF | High efficiency, rapid coupling, suitable for difficult couplings. fishersci.co.uk |
| COMU | Collidine (base) | MeCN/Water | Broad substrate scope, effective in aqueous media. luxembourg-bio.com |
| CDI | None | Aprotic Solvents | Effective for sterically unhindered acids and primary amines. luxembourg-bio.com |
Modifications of the Triazole Ring System
The 1,2,3-triazole ring, while aromatic, is amenable to functionalization, particularly through modern C-H activation and cross-coupling methodologies. These reactions allow for the precise installation of substituents at the C4 and C5 positions, significantly expanding the structural diversity of derivatives.
Halogenation via sp2 C-H Activation
Direct halogenation of the triazole ring in 2-aryl-2H-1,2,3-triazoles can be achieved with high regioselectivity through palladium-catalyzed sp² C-H activation. This methodology provides a direct route to 4-halo- and 4,5-dihalo-triazole derivatives, which are valuable intermediates for further functionalization. The reaction typically employs a palladium(II) catalyst, such as Pd(OAc)₂, and a halogen source like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS). The regioselectivity can be controlled by the reaction conditions, allowing for the selective synthesis of either mono- or di-halogenated products.
Subsequent Cross-Coupling Reactions at the Triazole Ring
The halogenated 2-aryl-2H-1,2,3-triazole derivatives produced via C-H activation are excellent substrates for transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, has proven to be a robust method for forming new carbon-carbon bonds at the triazole core. researchgate.netrsc.org
This reaction involves coupling the 4-halo- or 5-halo-triazole with an aryl or heteroaryl boronic acid (or its ester equivalent) in the presence of a palladium catalyst and a base. nih.gov Catalytic systems such as Pd(PPh₃)₄ or those based on N-heterocyclic carbene (NHC) ligands are effective. rsc.orgresearchgate.net The reaction tolerates a wide range of functional groups on both coupling partners and can be performed in various solvents, including environmentally benign options like water. rsc.org This strategy allows for the synthesis of complex 1,4,5-trisubstituted-1,2,3-triazoles, which would be difficult to access through traditional cycloaddition methods. researchgate.netrsc.org
| Reaction | Catalyst System | Base | Substrates | Product |
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | 4-Bromo-triazole, Arylboronic acid | 4-Aryl-triazole mdpi.com |
| Suzuki-Miyaura | Pd-NHC Complex | K₃PO₄ | 4-Chloro-triazole, Arylboronic acid | 4-Aryl-triazole rsc.org |
| Suzuki-Miyaura | Pd(OAc)₂ / SPhos | K₃PO₄ | 5-Bromo-triazole, Arylboronic acid | 5-Aryl-triazole |
Introduction of Additional Substituents (e.g., Cyano)
The introduction of a cyano group onto the triazole ring can be accomplished through the cyanation of a halogenated precursor. Transition metal-catalyzed cyanation reactions provide a reliable method for converting the C-X bond (where X = Br, I) of a halo-triazole into a C-CN bond. organic-chemistry.org Both palladium and copper catalytic systems are commonly used for this transformation.
A typical procedure involves reacting the 4-halo-2-aryl-2H-1,2,3-triazole with a cyanide source, such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and a suitable ligand. organic-chemistry.org Copper-catalyzed methods, often using CuI, also provide an effective route to the desired nitrile products. tezu.ernet.in The resulting cyano-substituted triazole can serve as a versatile intermediate for further transformations into groups like amines, amides, or tetrazoles. rsc.org
Synthesis of Poly-Triazolyl Benzene (B151609) Derivatives
The strategic placement of multiple 2H-1,2,3-triazol-2-yl groups on a central benzene ring allows for the creation of unique molecular architectures. A synthetic methodology has been developed that utilizes derivatives of 2-(2H-1,2,3-triazol-2-yl)benzoic acid to produce di- and tri-substituted poly-triazolyl benzene compounds. acs.orgresearchgate.net This approach is particularly valuable as it provides a reliable route to molecules that are otherwise challenging to synthesize. acs.org
The synthetic pathway begins with a 1-fluoro-2-nitrobenzene (B31998) derivative, which undergoes an N²-arylation reaction with 4,5-dibromo-2H-1,2,3-triazole. This initial step selectively introduces the triazole moiety. Following the arylation, a series of functional group transformations are performed. These include the hydrogenation of the nitro group, a Sandmeyer iodination, and finally, a Grignard carboxylation to form the benzoic acid derivative. acs.orgresearchgate.net The utility of this method is demonstrated by its successful application in synthesizing di- or tri(2H-1,2,3-triazol-2-yl)benzene derivatives. acs.org This process showcases a scalable and selective route to these complex molecules. acs.orgresearchgate.net
Formation of Coordination Compounds and Metal Complexes utilizing this compound Ligands
The bifunctional nature of triazole-containing benzoic acids, featuring both a nitrogen-rich heterocyclic ring and a carboxylate group, makes them excellent candidates for ligands in coordination chemistry. These ligands can bridge metal centers to form coordination polymers and metal-organic frameworks (MOFs) with diverse structural topologies and potential applications.
While research on this compound as a ligand is specific, extensive work on its isomers, such as 4-(4H-1,2,4-triazol-4-yl)benzoic acid (4-Htba) and 4-(1H-1,2,4-triazol-1-yl)benzoic acid (HTBA), provides significant insight into the coordinating behavior of this class of compounds. These related ligands have been successfully used to synthesize a variety of coordination compounds with metal ions like Zinc (Zn(II)), Cadmium (Cd(II)), and Copper (Cu(II)) under hydro/solvothermal conditions. rsc.orgscirp.org
In these structures, the ligand typically coordinates to the metal centers through both the nitrogen atoms of the triazole ring and the oxygen atoms of the carboxylate group, exhibiting various coordination modes. rsc.orgscirp.org For instance, with the 4-Htba ligand, a series of Zn(II) and Cd(II) compounds have been synthesized, resulting in structures ranging from mononuclear motifs to complex three-dimensional (3D) interpenetrating networks. rsc.org Similarly, the HTBA ligand has been used to construct novel 3D coordination polymers with Cd(II) and Cu(II). scirp.org The specific metal ion and reaction conditions influence the final architecture of the coordination compound. rsc.org
For example, studies using the related ligand 2,4-bis-(triazol-1-yl)-benzoic acid with Cd(II) and Zn(II) have yielded novel complexes with three-dimensional framework structures. nih.govnih.gov In these complexes, the deprotonated ligand coordinates to the metal centers through both the triazole nitrogen atoms and the carboxylate oxygen atoms, demonstrating the versatile binding capabilities of these molecules. nih.gov The resulting coordination polymers can exhibit properties such as solid-state fluorescence. nih.govnih.gov
Table 1: Examples of Coordination Compounds with Triazole-Benzoic Acid Isomer Ligands
| Compound Formula | Metal Ion | Ligand Isomer | Resulting Structure | Reference |
|---|---|---|---|---|
| [Zn(4-tba)₂(H₂O)₂] | Zn(II) | 4-Htba | Mononuclear motif | rsc.org |
| [Zn(4-tba)Cl]·CH₃OH | Zn(II) | 4-Htba | 2D network (sql topology) | rsc.org |
| [Zn(4-tba)₂] | Zn(II) | 4-Htba | 2-fold interpenetrating 2D net | rsc.org |
| [Cd(4-tba)₂] | Cd(II) | 4-Htba | 5-fold interpenetrating 3D net (dia) | rsc.org |
| [Cd(TBA)₂]·3H₂O | Cd(II) | HTBA | 3D coordination polymer | scirp.org |
| [Cu(TBA)₂]·2H₂O | Cu(II) | HTBA | 3D coordination polymer | scirp.org |
| [Cd₀.₅(L)(H₂O)] | Cd(II) | HL* | 3D framework | nih.govnih.gov |
| [Zn(L)(TPA)₀.₅]·H₂O | Zn(II) | HL* | 3D framework | nih.govnih.gov |
Note: 4-Htba = 4-(4H-1,2,4-triazol-4-yl)benzoic acid; HTBA = 4-(1H-1,2,4-triazol-1-yl)benzoic acid; HL = 2,4-bis-(triazol-1-yl)-benzoic acid; TPA = terephthalic acid.
Advanced Spectroscopic and Structural Characterization of 4 2h 1,2,3 Triazol 2 Yl Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(2H-1,2,3-triazol-2-yl)benzoic acid, ¹H and ¹³C NMR would provide definitive information on the proton and carbon environments, respectively.
¹H NMR for Proton Environments
In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the benzoic acid moiety and the triazole ring.
Benzoic Acid Protons: The 1,4-disubstituted benzene (B151609) ring typically displays a characteristic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing carboxylic acid group (H-3/H-5) would be expected to resonate downfield compared to the protons ortho to the triazole ring (H-2/H-6). A typical range for these aromatic protons is δ 7.5-8.5 ppm. Additionally, the acidic proton of the carboxylic acid would appear as a broad singlet, typically at a very downfield chemical shift (>10 ppm), the exact position of which is highly dependent on solvent and concentration. rsc.org
Triazole Protons: The 2-substituted 2H-1,2,3-triazole ring is symmetrical, meaning the protons at the C4 and C5 positions are chemically equivalent. This would result in a single, sharp singlet in the spectrum. This signal is characteristic of the 2-yl isomer and typically appears in the range of δ 7.8-8.2 ppm. This contrasts with the 1-yl isomer, which would show two distinct signals for its non-equivalent triazole protons.
Table 1: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |
| Carboxylic Acid (-COOH) | >10.0 | Broad Singlet |
| Benzoic Acid (H-2/H-6) | ~8.2 - 8.4 | Doublet |
| Benzoic Acid (H-3/H-5) | ~8.0 - 8.2 | Doublet |
| Triazole (H-4'/H-5') | ~7.8 - 8.2 | Singlet |
Note: These are predicted values based on general principles and data from related structures. Actual experimental values may vary.
¹³C NMR for Carbon Framework Analysis
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, five distinct signals for the aromatic carbons and one for the carboxyl carbon would be anticipated, in addition to the signal for the triazole carbons.
Benzoic Acid Carbons: The carbon of the carboxylic acid group (-COOH) is highly deshielded and would appear significantly downfield, typically in the range of δ 165-175 ppm. chemicalbook.comdocbrown.info The quaternary carbon of the benzene ring attached to the carboxyl group (C-1) would resonate around δ 130-135 ppm. The carbon attached to the triazole ring (C-4) would be found at approximately δ 140-145 ppm. The remaining aromatic carbons (C-2/C-6 and C-3/C-5) would appear in the typical aromatic region of δ 120-135 ppm. fiu.edu
Triazole Carbons: Due to the symmetry of the 2-substituted 2H-1,2,3-triazole ring, the C4' and C5' carbons are equivalent. This would lead to a single signal, expected to appear around δ 135-140 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (-C OOH) | 165 - 175 |
| Benzoic Acid (C-4) | 140 - 145 |
| Triazole (C-4'/C-5') | 135 - 140 |
| Benzoic Acid (C-1) | 130 - 135 |
| Benzoic Acid (C-2/C-6) | 125 - 130 |
| Benzoic Acid (C-3/C-5) | 120 - 125 |
Note: These are predicted values based on general principles and data from related structures. Actual experimental values may vary. wisc.edu
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is invaluable for determining molecular weight and elemental composition.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like carboxylic acids. For this compound (molecular formula C₉H₇N₃O₂), analysis via ESI-MS would likely be performed in both positive and negative ion modes.
Positive Ion Mode: The protonated molecule, [M+H]⁺, would be the expected base peak. The nitrogen atoms in the triazole ring are potential sites for protonation.
Negative Ion Mode: The deprotonated molecule, [M-H]⁻, would be readily formed due to the acidic nature of the carboxylic acid group. This is often a very stable and abundant ion for benzoic acid derivatives.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement of an ion, allowing for the determination of its elemental formula. This is crucial for confirming the identity of a newly synthesized compound and distinguishing it from isomers. For C₉H₇N₃O₂, the exact mass of the neutral molecule is 189.0538 Da. HRMS analysis would be expected to find ions corresponding to this formula. acs.org
Table 3: Predicted HRMS Values for this compound
| Ion | Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | [C₉H₈N₃O₂]⁺ | 190.0611 |
| [M+Na]⁺ | [C₉H₇N₃O₂Na]⁺ | 212.0430 |
| [M-H]⁻ | [C₉H₆N₃O₂]⁻ | 188.0466 |
Note: These values are calculated based on the elemental composition.
A key application of HRMS in this context would be differentiating between the 1-yl and 2-yl triazole isomers. While they have the same exact mass, their fragmentation patterns under tandem MS (MS/MS) conditions could differ, potentially allowing for their distinction. url.edu
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography-mass spectrometry (LC-MS) combines the separation capabilities of HPLC with the detection power of mass spectrometry. This technique is ideal for analyzing the purity of a sample and separating it from starting materials, byproducts, or isomers.
For this compound, a reversed-phase HPLC method would likely be employed. The compound would be separated on a C18 column using a mobile phase typically consisting of an aqueous component (like water with formic acid) and an organic component (like acetonitrile (B52724) or methanol). vu.edu.auresearchgate.net The retention time would depend on the exact conditions. The mass spectrometer would then detect the eluting compound, confirming its molecular weight. LC-MS is particularly powerful for distinguishing isomers, as they often exhibit different retention times due to subtle differences in polarity and interaction with the stationary phase.
Vibrational Spectroscopy
Vibrational spectroscopy is a crucial tool for the identification of functional groups and the elucidation of molecular structure. Fourier Transform Infrared (FT-IR) spectroscopy, in particular, provides a detailed fingerprint of the molecule based on the vibrations of its constituent bonds.
The FT-IR spectrum of this compound is expected to exhibit a combination of the characteristic vibrations of both the benzoic acid and the 2H-1,2,3-triazole ring systems. The benzoic acid portion of the molecule will display a broad absorption band in the region of 2500-3300 cm⁻¹ due to the O-H stretching vibration of the carboxylic acid dimer, which is a hallmark of this functional group in the solid state. The C=O stretching vibration of the carboxylic acid is anticipated to appear as a strong band in the range of 1680-1710 cm⁻¹. Furthermore, C-O stretching and O-H bending vibrations are expected between 1210-1320 cm⁻¹ and 920-960 cm⁻¹ (out-of-plane), respectively.
The 2H-1,2,3-triazole ring will contribute its own set of characteristic vibrations. These include C-H stretching vibrations of the triazole ring, typically observed around 3100-3150 cm⁻¹. The C=N and N=N stretching vibrations within the triazole ring are expected to produce absorption bands in the 1400-1600 cm⁻¹ region. Ring breathing and deformation vibrations of the triazole moiety are also anticipated at lower wavenumbers.
A study on various triazoles and benzotriazoles has identified "marker bands" that are characteristic of the triazole ring, which can aid in the interpretation of the spectrum. nih.gov The precise positions of these bands can be influenced by the electronic effects of the substituent, in this case, the benzoic acid group.
The table below summarizes the expected characteristic FT-IR absorption bands for this compound based on the typical vibrational frequencies of its functional groups.
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid (dimer) | 2500-3300 | Broad, Strong |
| C-H Stretch (aromatic and triazole) | Benzoic Acid & Triazole | 3000-3150 | Medium |
| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong |
| C=C Stretch (aromatic) | Benzoic Acid | 1450-1600 | Medium-Strong |
| C=N, N=N Stretch (triazole ring) | 2H-1,2,3-Triazole | 1400-1600 | Medium |
| C-O Stretch / O-H Bend (in-plane) | Carboxylic Acid | 1210-1320 | Medium |
| O-H Bend (out-of-plane) | Carboxylic Acid | 920-960 | Broad, Medium |
X-ray Diffraction Analysis
X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials, providing information on molecular conformation, packing, and phase purity.
As of the latest literature review, a single crystal X-ray diffraction structure for this compound has not been reported. However, the crystal structure of its isomer, 4-(1H-1,2,3-triazol-1-yl)benzoic acid, has been determined, offering a point of comparison. nih.gov
The crystallographic data for 4-(1H-1,2,3-triazol-1-yl)benzoic acid is presented in the table below. This data reveals the solid-state conformation and packing of the 1H-isomer, which would be expected to differ from the 2H-isomer due to the different attachment of the benzoic acid moiety to the triazole ring.
| Parameter | 4-(1H-1,2,3-triazol-1-yl)benzoic acid |
| Chemical Formula | C₉H₇N₃O₂ |
| Crystal System | Monoclinic |
| Space Group | P 1 21/c 1 |
| a (Å) | 4.8058 |
| b (Å) | 5.4704 |
| c (Å) | 31.7944 |
| α (°) | 90 |
| β (°) | 90.687 |
| γ (°) | 90 |
| Volume (ų) | 836.5 |
| Z | 4 |
| Reference | nih.gov |
The determination of the single crystal structure of this compound would be a valuable contribution to the field, allowing for a direct comparison of the solid-state structures of the two isomers and a deeper understanding of their intermolecular interactions.
The crystalline nature of 4-methyl-2-(2H- nih.govresearchgate.nettriazol-2-yl)-benzoic acid is confirmed by the presence of sharp peaks in its PXRD pattern. The positions and relative intensities of these peaks are characteristic of its crystal lattice. The table below lists the prominent diffraction peaks for this derivative.
| 2θ Angle (°) | Relative Intensity (%) |
| 6.2 | High |
| 11.3 | Medium |
| 12.5 | High |
| 13.3 | Medium |
| 15.1 | High |
| 17.0 | Medium |
| 17.8 | Medium |
| 18.8 | High |
| 22.6 | Medium |
| 25.2 | High |
This data provides a benchmark for the characterization of the crystallinity and phase identity of this compound and its derivatives. Any significant deviation from this pattern in a synthesized sample of the title compound could indicate the presence of impurities or a different crystalline phase.
Theoretical and Computational Investigations of 4 2h 1,2,3 Triazol 2 Yl Benzoic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the fundamental properties of triazole and benzoic acid derivatives. These methods offer a powerful lens through which to examine the electronic and structural characteristics of molecules.
Density Functional Theory (DFT) Studies on Electronic Structure
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For aromatic compounds containing triazole and benzoic acid moieties, DFT calculations, often employing basis sets like B3LYP/6-311++G(d,p), are utilized to optimize the molecular geometry and understand the distribution of electrons within the molecule. mdpi.commdpi.com Studies on related benzoic acid derivatives have shown that DFT is effective in determining structural characteristics and chemical reactivity. The presence of the triazole ring, a significant heterocyclic scaffold, introduces specific electronic features due to its three nitrogen atoms, which can engage in weak intermolecular interactions crucial for biological activity. nih.gov The electronic properties of such systems are influenced by the interplay between the electron-donating or withdrawing nature of the substituents on both the triazole and benzoic acid rings. researchgate.net
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO-LUMO Energies)
Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of molecular stability.
For similar triazole-benzoic acid hybrids, the HOMO and LUMO energy levels have been determined to understand their antioxidant activities. researchgate.net A larger HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. Conversely, a smaller gap suggests that the molecule is more reactive. nih.gov For instance, in a related benzoic acid derivative, the HOMO and LUMO energy values were reported to be -6.303 eV and -2.243 eV, respectively, resulting in an energy gap of 4.06 eV. The distribution of these orbitals is also informative; for example, in some triazolyl esters, the electron distribution in both HOMO and LUMO is observed primarily in the precursor molecule rather than the triazole moiety. nih.gov
Table 1: Frontier Molecular Orbital Parameters for a Related Benzoic Acid Derivative
| Parameter | Value (eV) |
|---|---|
| EHOMO | -6.303 |
| ELUMO | -2.243 |
Global reactivity descriptors, which are derived from HOMO and LUMO energies, provide further insights into the molecule's reactivity. actascientific.com These descriptors include electronegativity (χ), chemical potential (μ), chemical hardness (η), and global softness (S). nih.gov
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map displays regions of different electrostatic potential on the molecular surface.
In MEP analysis, regions of negative potential (typically colored red) are associated with electrophilic reactivity (attraction of a proton), while regions of positive potential (blue) indicate nucleophilic reactivity. For benzoic acid derivatives, the negative potential is often localized around the oxygen atoms of the carboxylic group, indicating them as sites for electrophilic attack. researchgate.net Conversely, the positive potential is typically found around the hydrogen atoms. MEP analysis has been used to understand the inter- and intramolecular electrostatic interactions in various triazole and benzoic acid compounds. actascientific.comresearchgate.net
Vibrational Frequency Analysis (Computational vs. Experimental Comparison)
Vibrational frequency analysis, both theoretical and experimental (FT-IR and Raman spectroscopy), is used to identify the functional groups and elucidate the vibrational modes of a molecule. DFT calculations are commonly employed to compute the theoretical vibrational spectra. A comparison between the calculated and experimental spectra allows for a detailed assignment of the observed vibrational bands. nih.gov
For triazole and benzotriazole (B28993) derivatives, DFT methods have shown very good agreement with experimental spectra. nih.gov In studies of benzoic acid derivatives, specific vibrational modes are assigned based on the Potential Energy Distribution (PED). mdpi.com For example, the O-H stretching vibration in a related compound was predicted to be between 3600 and 3400 cm⁻¹, with hydrogen bonding influencing its position. mdpi.com Similarly, C-H stretching vibrations in aromatic systems are typically observed in the 3100-3000 cm⁻¹ region. mdpi.com The agreement between theoretical and experimental data validates the computational model used.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are employed to study the dynamic behavior and conformational landscape of molecules.
Conformational Analysis and Energy Minimization
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For molecules with multiple rotatable bonds, like 4-(2H-1,2,3-triazol-2-yl)benzoic acid, identifying the most stable conformation is crucial as it often corresponds to the bioactive conformation.
Computational methods are used to perform a potential energy surface (PES) scan to identify all possible conformers and their relative energies. ekb.eg For bi-1,2,3-triazole compounds, DFT calculations have been used to find energy minima for various configurational isomers. ekb.eg In substituted benzoic acids, the orientation of the carboxylic acid group relative to the benzene (B151609) ring (cis or trans) can lead to different conformers with distinct energies. researchgate.net The presence of substituents can create energy barriers to rotation, leading to conformational polymorphism where a compound can exist in different crystalline forms with different molecular conformations. nih.gov Energy minimization calculations are then performed to find the lowest energy (most stable) conformation of the molecule.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movement of atoms and molecules over time. This technique provides detailed insights into the dynamic behavior, conformational stability, and interaction of molecules within a simulated environment, such as in a solvent or bound to a biological target. For triazole derivatives, MD simulations have been instrumental in validating the stability of ligand-receptor complexes identified through molecular docking, assessing conformational changes, and understanding the key interactions that govern molecular recognition.
While specific MD simulation studies focusing solely on this compound are not extensively documented in the reviewed literature, the application of this technique to structurally related triazole compounds highlights its importance. For instance, MD simulations have been conducted on various 1,2,4-triazole (B32235) derivatives to understand their interactions and stability in different media, such as acidic solutions. nih.govresearchgate.net These simulations calculate interaction energies and analyze conformational parameters like dihedral angles to predict the most stable forms of the molecules in specific environments. nih.gov
In the context of drug design, MD simulations are frequently used to analyze the stability of a ligand bound to a protein's active site. Studies on triazole benzene sulfonamide derivatives and 1,2,4-Triazole-3-thione derivatives have used MD simulations of 100 nanoseconds or more to confirm the stability of the ligand-protein complex. nih.govrsc.orgnih.gov Key parameters are analyzed during these simulations, including:
Root Mean Square Deviation (RMSD): To measure the average deviation of the protein backbone or ligand atoms from their initial position, indicating the stability of the complex. A stable complex will typically show a low and converging RMSD value. rsc.orgajchem-a.com
Root Mean Square Fluctuation (RMSF): To identify the flexibility of different regions of the protein, showing which amino acid residues fluctuate the most during the simulation. rsc.orgajchem-a.com
Solvent Accessible Surface Area (SASA): To measure the surface area of the molecule accessible to the solvent, providing insights into conformational changes. rsc.org
Hydrogen Bond Analysis: To track the formation and breakage of hydrogen bonds between the ligand and the receptor over time, which is crucial for binding affinity. rsc.orgajchem-a.com
For example, in a study of triazole benzene sulfonamide derivatives as inhibitors of human carbonic anhydrase IX, MD simulations confirmed that the designed compound formed stable hydrophobic and hydrophilic interactions within the active site. rsc.orgnih.gov Similarly, simulations on indole-chalcone-triazole hybrids interacting with DNA helped to elucidate their binding mode and confirm their potential as anticancer agents. nih.gov These examples underscore the utility of MD simulations in providing a dynamic understanding of how triazole-containing molecules, including potentially this compound, behave and interact at the molecular level, which is critical for the rational design of new therapeutic agents. nih.govpensoft.net
Structure-Activity Relationship (SAR) Studies and Quantitative Structure-Activity Relationships (QSAR)
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for designing and optimizing compounds with desired biological activities. SAR studies explore how changes in the chemical structure of a molecule affect its biological function, while QSAR models establish a mathematical relationship between chemical structure and biological activity.
For compounds related to this compound, SAR studies have provided valuable insights. Research on a series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids as potential anticancer agents revealed that the nature and position of substituents significantly influence cytotoxicity. For instance, the incorporation of isothiocyanate and nitrobenzylidene groups into the 1,2,4-triazole scaffold was found to be beneficial for cytotoxic effects against MCF-7 and HCT-116 cancer cell lines. This suggests that modifications to the core structure can enhance potency and selectivity.
QSAR models provide a more detailed, predictive understanding. These models correlate physicochemical properties or structural features (descriptors) of molecules with their biological activities. For triazole derivatives, 2D and 3D-QSAR models have been developed to predict activities ranging from antifungal to anticancer.
A 3D-QSAR study on 1,2,4-triazole derivatives with antifungal activity employed Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA). These models generate 3D contour maps that visualize regions where steric, electrostatic, or other properties should be modified to improve activity. The developed models showed good statistical significance, indicating their predictive power.
In another study on 1,2,4-triazole benzoic acid hybrids, 2D QSAR models were generated that showed an acceptable correlation between the chemical structures and their observed anticancer activity. Such models are crucial for the virtual screening and rational design of more potent molecules.
The table below summarizes findings from a representative QSAR study on triazole derivatives, highlighting the statistical quality of the models.
| Model Type | Target Activity | R² (Coefficient of Determination) | Q² (Cross-validated R²) | Predictive R² (External Validation) | Key Descriptors |
| 3D-QSAR (CoMSIA) | DCN1 Inhibition | 0.959 | 0.553 | 0.766 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor fields nih.gov |
| 2D-QSAR | Antifungal | 0.725 - 0.768 | Not Reported | Validated | Connectivity, Electronegativity, Polarizability, van der Waals properties |
Data is illustrative of typical QSAR studies on related triazole compounds.
These SAR and QSAR investigations collectively demonstrate that the biological activity of the triazole-benzoic acid scaffold is highly tunable. The insights gained from these studies guide the modification of lead compounds to enhance their therapeutic potential by identifying key structural features, such as hydrogen bond donors/acceptors and specific substituent groups, that govern their interaction with biological targets.
Theoretical Prediction of Optical Properties (e.g., Nonlinear Optical (NLO) Properties)
Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), plays a crucial role in predicting the electronic and optical properties of novel materials before their synthesis. For organic molecules like this compound, these predictions are especially important for applications in optoelectronics, such as in the development of nonlinear optical (NLO) materials. NLO materials can alter the properties of light and are essential for technologies like frequency conversion and optical switching.
The NLO response of a molecule is governed by its polarizability (α) and hyperpolarizabilities (β, γ). A large first hyperpolarizability (β) value is a key indicator of a significant second-order NLO response. Theoretical studies on various 1,2,4-triazole derivatives have shown that this class of compounds possesses promising NLO properties. These studies typically involve optimizing the molecular geometry and then calculating various electronic properties.
Key findings from computational studies on related triazole derivatives include:
Frontier Molecular Orbitals (FMOs): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap generally correlates with higher molecular reactivity and greater polarizability, which can lead to enhanced NLO properties.
Intramolecular Charge Transfer (ICT): Molecules with strong electron donor and acceptor groups connected by a π-conjugated system often exhibit significant NLO responses. The triazole ring can act as part of this conjugated bridge, facilitating charge transfer from a donor to an acceptor group upon photoexcitation.
Hyperpolarizability Calculations: DFT calculations can predict the components of the polarizability and hyperpolarizability tensors. The total (or average) values are then compared with those of known NLO materials, like urea (B33335), to gauge their potential.
A study on novel derivatives of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide demonstrated that modifications to the molecular structure significantly impact the NLO response. The compound with the lowest HOMO-LUMO band gap exhibited the highest hyperpolarizability values, indicating its potential for use in NLO applications.
The table below presents theoretical NLO data for a representative 1,2,4-triazole derivative (Compound 7c from the cited study), showcasing its significant NLO potential.
| Property | Calculated Value | Unit |
| HOMO-LUMO Energy Gap (ΔE) | 4.618 | eV |
| Linear Polarizability (α) | 4.195 x 10⁻²³ | esu |
| First Hyperpolarizability (β) | 6.317 x 10⁻³⁰ | esu |
| Second Hyperpolarizability (γ) | 4.314 x 10⁻³⁵ | esu |
Data obtained from DFT calculations on a related N-substituted 1,2,4-triazole derivative.
These computational investigations suggest that the this compound scaffold is a promising candidate for NLO materials. The combination of the electron-withdrawing carboxylic acid group and the aromatic triazole and benzene rings creates a system capable of intramolecular charge transfer, a key requirement for a strong NLO response. Further theoretical and experimental work could optimize this structure to develop novel materials for advanced optical technologies.
Applications of 4 2h 1,2,3 Triazol 2 Yl Benzoic Acid in Specialized Chemical Research
Role as a Versatile Synthetic Intermediate
The synthesis and application of (2H-1,2,3-triazol-2-yl)benzoic acids are of considerable interest, particularly in the pharmaceutical industry. The selective functionalization of the 1,2,3-triazole ring at the N2 position is a key challenge, as this motif is a recognized structural component in various active pharmaceutical ingredients. researchgate.net
Research has demonstrated the importance of (2H-1,2,3-triazol-2-yl)benzoic acid derivatives as key intermediates in the synthesis of complex molecules. A notable example is 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid , a crucial fragment for the large-scale manufacturing of the single orexin (B13118510) receptor antagonist ACT-539313. researchgate.net The synthesis of this building block has been optimized through an improved Ullmann–Goldberg coupling reaction, highlighting its industrial relevance. researchgate.net
Similarly, a selective and scalable four-step synthesis for the parent regioisomer, 2-(2H-1,2,3-triazol-2-yl)benzoic acid , has been developed. researchgate.netacs.org This process starts with the N²-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by hydrogenation, a Sandmeyer iodination, and finally a Grignard carboxylation. The reliability and scalability of this method make these triazole derivatives readily available as precursors for more advanced and elaborate organic structures. researchgate.netacs.org
| Compound | Synthetic Method | Key Features | Reference |
|---|---|---|---|
| 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid | Cu₂O-Catalyzed, Ligand-Free Ullmann–Goldberg Coupling | Improved, large-scale process; avoids undesirable solvents; high purity (99.8%). | researchgate.net |
| 2-(2H-1,2,3-triazol-2-yl)benzoic acid | Multi-step sequence from 1-fluoro-2-nitrobenzene (B31998) derivatives | Highly selective for N2 isomer; scalable; provides access to di- or tri-substituted derivatives. | researchgate.netacs.org |
The (2H-1,2,3-triazol-2-yl)benzoic acid framework serves as a valuable scaffold in heterocyclic chemistry. The N2-substituted 1,2,3-triazole is an important structural motif that can be incorporated into larger molecules to modulate their biological activity and physicochemical properties. researchgate.net Its use in the synthesis of orexin receptor antagonists demonstrates its utility as a core structure upon which molecular diversity can be built. researchgate.net The development of scalable synthetic routes allows for the production of a range of di- or tri-(2H-1,2,3-triazol-2-yl)benzene derivatives, paving the way for the creation of diverse compound libraries for screening and drug discovery programs. researchgate.netacs.org
Coordination Chemistry and Metal-Organic Frameworks (MOFs)
While specific research on 4-(2H-1,2,3-triazol-2-yl)benzoic acid in the construction of Metal-Organic Frameworks (MOFs) is not extensively reported, its molecular structure makes it an excellent candidate for ligand design in this field. The molecule possesses two distinct coordination sites: the hard carboxylate group and the nitrogen atoms of the triazole ring, enabling it to act as a bifunctional organic linker.
The design of ligands is central to the development of functional coordination polymers and MOFs. This compound offers both a carboxylate linker, which readily coordinates to metal ions, and a triazole ring that can act as an additional coordination or hydrogen-bonding site. This dual functionality allows for the formation of robust and multidimensional network structures. Research on a related, more complex derivative, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid , has shown its ability to form stable complexes with lanthanide(III) ions, confirming that the 2H-1,2,3-triazole-carboxylate system is an effective ligand for metal complexation. nih.gov The geometry of the 4-isomer, compared to its 2-isomer analogue, would be expected to produce more linear and extended framework topologies.
| Parameter | Value |
|---|---|
| Characteristic XRPD Peaks (2θ) | 5.4°, 10.7°, 16.1°, 21.6°, 27.0° |
| Melting Point | ~277 °C (with exothermic degradation) |
Data obtained from patent literature. google.com
The assembly of metal ions with organic linkers like this compound leads to supramolecular structures with potentially useful material properties. MOFs constructed from aromatic carboxylate linkers are frequently luminescent. rsc.org This luminescence can originate from π→π or π→n electronic transitions within the organic ligand itself. nih.gov The coordination to a metal center can modulate these properties, sometimes leading to enhanced emission or sensing capabilities. While the specific photophysical properties of MOFs derived from this compound have yet to be reported, the inherent aromaticity and conjugation of the ligand suggest a strong potential for creating luminescent materials. The application of such materials in photocatalysis remains an area for future exploration.
Catalysis and Ligand Design
The use of this compound in the field of catalysis is an emerging area. While this specific molecule has not been extensively documented as a catalyst or ligand, the broader family of triazoles is known for its ability to coordinate with metal centers and influence catalytic activity. The development of a ligand-free copper-catalyzed coupling reaction to synthesize a derivative of this compound underscores the interaction between triazoles and catalytic metals. researchgate.net The design of chiral catalysts or specialized ligands for cross-coupling reactions based on the (2H-1,2,3-triazol-2-yl)benzoic acid scaffold represents a promising, yet underexplored, avenue of research.
Role in Metal-Catalyzed Reaction Development
This compound and its isomers serve as crucial ligands in the advancement of metal-catalyzed reactions. The nitrogen atoms within the triazole ring act as effective coordination sites for metal ions, while the benzoic acid group can be modified to fine-tune the electronic and steric properties of the resulting catalyst. This dual functionality allows for the creation of versatile and efficient catalytic systems.
One notable application is in the Ullmann–Goldberg coupling reaction, a fundamental process for forming carbon-nitrogen bonds. Research has demonstrated a significantly improved, second-generation process for the large-scale synthesis of 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, a key fragment for a single orexin receptor antagonist. researchgate.net This optimized process utilizes an inexpensive Cu₂O catalyst, replacing the previously required CuI/DMCHDA system, and proceeds without the need for a ligand. researchgate.net Key improvements in this metal-catalyzed reaction include the substitution of the undesirable 1,4-dioxane (B91453) solvent with acetonitrile (B52724) and a drastic reduction in the required amounts of 1H-1,2,3-triazole and the base K₂CO₃. researchgate.net This development highlights the compound's role in creating more sustainable and cost-effective synthetic methodologies.
Furthermore, the structural motif of triazole-benzoic acid is integral to the construction of coordination polymers and metal-organic frameworks (MOFs). By reacting 4-(1H-1,2,4-triazol-1-yl)benzoic acid with metal ions like Cd(II) and Cu(II) under solvothermal conditions, novel 3D coordination polymers have been successfully synthesized. scirp.org In these structures, the triazole and carboxylate groups of the ligand coordinate with the metal centers, leading to complex and diverse network topologies. scirp.orgnih.gov These materials have potential applications in areas such as gas storage, separation, and catalysis, underscoring the importance of the title compound in the development of new functional materials.
Contribution to Novel Catalyst Systems
The versatility of the this compound scaffold extends to the rational design of novel catalyst systems. Its ability to form stable complexes with a variety of transition metals is a key factor in this regard. For instance, the copper(I)-catalyzed cycloaddition of 4-azidobenzoic acid and propargyl alcohol is a well-established method for synthesizing related compounds like 4-(4-hydroxymethyl-1H-1,2,3-triazol-1-yl)benzoic acid. nih.gov This "click chemistry" approach is highly efficient and is fundamental in creating libraries of triazole derivatives for various applications, including the development of new catalysts. mdpi.com
The development of catalysts for specific organic transformations is an active area of research. For example, a vastly improved process for manufacturing 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid was achieved through a Cu₂O-catalyzed, ligand-free Ullmann–Goldberg coupling. researchgate.net This demonstrates how derivatives of the core structure contribute to creating more efficient and economical catalytic processes. The ability to synthesize such compounds on a large scale is crucial for their practical application in industrial settings. researchgate.net Moreover, Co(II) coordination polymers constructed from ligands related to triazole-benzoic acid have been shown to exhibit excellent photocatalytic capabilities in the degradation of organic dyes, indicating their potential as novel photocatalysts. rsc.org
Exploration in Bioactivity Mechanisms and Rational Design (Excluding Clinical/Dosage/Safety)
Beyond its applications in catalysis, this compound and its derivatives are extensively used as molecular probes and scaffolds to investigate the mechanisms of biological activity and to inform the rational design of new bioactive molecules.
Enzyme Inhibition Mechanism Studies (e.g., Xanthine (B1682287) Oxidase, Enoyl Acyl Carrier Protein Reductase (InhA))
The triazole nucleus is a cornerstone in the development of various enzyme inhibitors. nih.gov Derivatives of triazole-benzoic acid have been a focus of studies aimed at understanding and inhibiting enzymes implicated in various diseases.
Xanthine Oxidase (XO): This enzyme plays a critical role in purine (B94841) metabolism, and its overactivity is linked to hyperuricemia and gout. researchgate.netfrontiersin.org Triazole derivatives are actively investigated as non-purine scaffold XO inhibitors. nih.govresearchgate.net Molecular modeling and in silico studies have shown that various triazole compounds can effectively bind to the active site of xanthine oxidase, demonstrating better inhibitory activity than existing drugs like Allopurinol. For example, a series of 4-(phenoxymethyl)-1H-1,2,3-triazole derivatives were synthesized, with one compound emerging as a particularly effective XO inhibitor with an IC₅₀ value of 0.70 μM, making it approximately 14-fold more potent than allopurinol. nih.gov Kinetic studies suggest that these types of inhibitors can follow mixed or un-competitive inhibition patterns. researchgate.net
Enoyl Acyl Carrier Protein Reductase (InhA): InhA is a crucial enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govnih.gov It is a well-validated target for antitubercular drug development. nih.gov Novel hybrid compounds linking 1,2,3- and 1,2,4-triazole (B32235) scaffolds have been designed and synthesized to target InhA. nih.gov In vitro testing revealed that several of these hybrid inhibitors could completely inhibit the InhA enzyme at a concentration of 10 nM. nih.gov The most promising compounds exhibited IC₅₀ values as low as 0.074 nM and 0.13 nM, indicating potent inhibition. nih.govresearchgate.net These studies provide a mechanistic basis for the development of new classes of antitubercular agents.
| Enzyme Target | Derivative Type | Reported IC₅₀ Value | Inhibition Mechanism/Note |
|---|---|---|---|
| Xanthine Oxidase (XO) | 4-(phenoxymethyl)-1H-1,2,3-triazole derivative (9m) | 0.70 μM | ~14-fold more potent than Allopurinol. nih.gov |
| InhA Reductase | 1,2,3- and 1,2,4-triazole hybrid (7c) | 0.074 nM | Potent inhibitor for anti-tuberculosis research. nih.govresearchgate.net |
| InhA Reductase | 1,2,3- and 1,2,4-triazole hybrid (7e) | 0.13 nM | Potent inhibitor for anti-tuberculosis research. nih.gov |
Antioxidant Activity Mechanistic Investigations (e.g., Hydrogen Atom Transfer, Electron Transfer Proton Transfer)
Derivatives of triazole-benzoic acid have been evaluated for their antioxidant properties, with research focusing on elucidating the underlying chemical mechanisms. mdpi.com Computational and experimental studies have explored how these molecules scavenge free radicals.
The primary mechanisms investigated include:
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant molecule donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of certain functional groups on the triazole-benzoic acid scaffold can facilitate this process. mdpi.comresearchgate.net
Sequential Electron Transfer Proton Transfer (SETPT) / Sequential Proton Loss Electron Transfer (SPLET): These are multi-step mechanisms. In SETPT, an electron is first transferred to the radical, followed by a proton. In SPLET, a proton is first lost from the antioxidant, followed by an electron transfer. mdpi.comresearchgate.net
Density Functional Theory (DFT) studies on 4-(1H-triazol-1-yl)benzoic acid hybrids have been used to calculate descriptors like bond dissociation enthalpy (BDE) and ionization potential (IP) to predict the favorability of HAT and SETPT mechanisms. mdpi.comresearchgate.net These theoretical calculations, combined with in vitro assays such as DPPH and ABTS radical scavenging tests, help to confirm the antioxidant potential and the likely operative mechanism. mdpi.com For some derivatives, the antioxidant activity is proposed to occur primarily through HAT, while for others, a single-electron transfer (SET) mechanism is considered prevalent, especially with highly reactive radicals like the hydroxyl radical. acs.org
Target Interaction Analysis via Molecular Docking (e.g., Receptor Binding Mechanisms, Antagonism Profiles)
Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. This method is extensively used to study derivatives of this compound to understand their interaction at a molecular level and to rationalize their biological activity.
Docking studies have been crucial in the field of enzyme inhibition. For instance, in the investigation of xanthine oxidase inhibitors, molecular docking has been used to explore the binding mode of triazole derivatives within the enzyme's active site, corroborating experimental inhibition data. nih.govnih.gov Similarly, for InhA inhibitors, docking simulations have revealed key interactions, such as hydrogen bonds and hydrophobic interactions, between the triazole-based compounds and critical amino acid residues like Ser94, Gly96, and Ile194. nih.gov
These in silico analyses are not limited to enzymes. Studies have docked triazole-benzoic acid derivatives against various bacterial proteins to predict their antibacterial potential. pnrjournal.com The binding energy scores and the nature of the interactions (e.g., hydrogen bonds, pi-pi stacking) provide insights into the compound's potential as a potent inhibitor and guide further structural modifications to enhance binding affinity and selectivity. nih.gov For example, docking of a benzoic acid derivative with carbonic anhydrase II revealed stabilization of the complex through multiple hydrogen bonds, an electrostatic bond, and several hydrophobic interactions, confirming its potential as an effective inhibitor.
| Biological Target | Derivative Type | Key Interactions Observed | Predicted Outcome |
|---|---|---|---|
| Xanthine Oxidase | 4-(phenoxymethyl)-1H-1,2,3-triazole | Binding within the active site, correlating with experimental data. nih.gov | Potent enzyme inhibition. |
| InhA Reductase | 1,2,3-triazol-1-yl benzoic acid | Hydrogen bond with Ile194; Hydrophobic interactions with Gly96 and Ser20. nih.gov | Inhibition of M. tuberculosis enzyme. |
| Carbonic Anhydrase II | 2-(3-phenyl)-5-((m-toluloxy) methyl)-4H-1,2,4-triazole-4-yl) benzoic acid | Conventional hydrogen bonds, electrostatic bonds, Pi-Sigma, and Pi-Pi T-shaped hydrophobic interactions. | Potent enzyme inhibition. |
| EGFR Tyrosine Kinase | 1,2,4 triazole derivative with mefenamic acid | Binding to the active site, inhibiting kinase activity. pensoft.net | Anti-tumor activity. |
Development of Structural Optimization Platforms for Biologically Active Molecules
The this compound scaffold and its isomers are considered privileged structures in medicinal chemistry. They serve as a foundational platform for the systematic modification and optimization of biologically active molecules. Their synthetic accessibility, stability, and capacity for forming diverse interactions with biological targets make them ideal starting points for drug discovery programs. mdpi.com
Researchers have synthesized series of 4-(1H-1,2,4-triazol-1-yl)benzoic acid hybrids and evaluated their anticancer activities. rsc.orgnih.gov These studies have shown that modifications, such as the incorporation of isothiocyanate and nitrobenzylidene moieties, can lead to potent antiproliferative effects against cancer cell lines. nih.gov The results from these systematic studies indicate that the 1,2,4-triazole benzoic acid hybrid structure can be used as a platform for the design and development of more selective and potent anticancer molecules. rsc.orgresearchgate.net
Similarly, in the context of discovering novel InhA inhibitors, the hybridization of 1,2,3- and 1,2,4-triazole scaffolds has proven to be a successful strategy. nih.gov By systematically altering substituents on this hybrid platform, researchers can fine-tune the inhibitory activity and explore the structure-activity relationship (SAR), leading to the identification of compounds with significantly enhanced potency. nih.govresearchgate.net This iterative process of design, synthesis, and biological evaluation, centered around the triazole-benzoic acid core, is a powerful approach for developing new therapeutic leads.
Future Research Directions and Perspectives for 4 2h 1,2,3 Triazol 2 Yl Benzoic Acid
Development of Novel and More Sustainable Synthetic Routes
The future of synthesizing 4-(2H-1,2,3-triazol-2-yl)benzoic acid and its analogs is geared towards efficiency, selectivity, and sustainability. Current research has already laid the groundwork for significant improvements over traditional methods. For instance, a second-generation, large-scale process for a related compound, 4-methyl-2-(2H-1,2,3-triazol-2-yl)benzoic acid, has been developed using an Ullmann–Goldberg coupling. researchgate.net This improved process showcases key sustainable advancements by replacing the undesirable solvent 1,4-dioxane (B91453) with acetonitrile (B52724) (MeCN) and substituting a costly CuI/DMCHDA catalyst system with inexpensive, ligand-free cuprous oxide (Cu₂O). researchgate.net
Another promising and scalable approach starts from 1-fluoro-2-nitrobenzene (B31998) derivatives. This four-step synthesis introduces the triazole moiety early through an N²-arylation of 4,5-dibromo-2H-1,2,3-triazole, followed by a series of functional group transformations. researchgate.netacs.org
Future research will likely focus on:
Catalyst Innovation: Exploring earth-abundant metal catalysts (e.g., iron, zinc) to replace copper, further reducing cost and environmental impact.
Flow Chemistry: Developing continuous flow processes to enhance safety, scalability, and reaction control, minimizing waste and energy consumption.
C-H Activation: Investigating direct C-H arylation methods to construct the triazole-aryl bond, which would eliminate the need for pre-functionalized starting materials like aryl halides and improve atom economy.
| Synthesis Improvement | Traditional Method | Sustainable Alternative | Key Advantage |
| Solvent | 1,4-Dioxane | Acetonitrile (MeCN) | Reduced toxicity and environmental impact. researchgate.net |
| Catalyst | CuI/DMCHDA | Ligand-free Cu₂O | Lower cost, simpler reaction setup. researchgate.net |
| Starting Material | 2-bromo-4-methylbenzoic acid | 1-fluoro-2-nitrobenzene derivatives | Potentially broader substrate scope and scalability. researchgate.netacs.org |
Advanced Functionalization and Derivatization Strategies for Expanding Chemical Space
To fully explore the potential of the this compound scaffold, future research must employ advanced strategies to create diverse libraries of derivatives. The core structure serves as a platform for introducing a wide array of functional groups to modulate its physicochemical and biological properties.
Studies on analogous 1,2,4-triazole (B32235) benzoic acid hybrids have demonstrated that incorporating moieties like isothiocyanate and nitrobenzylidene can be beneficial for enhancing cytotoxic effects against cancer cell lines. nih.gov The synthesis of quinoline-based 1,2,3-triazole hybrids via copper-catalyzed "click reactions" further illustrates a powerful method for chemical space expansion. mdpi.com Drawing inspiration from other heterocyclic systems, a sulfone moiety could be introduced as a versatile reactive tag, enabling subsequent transformations like SNAr reactions, metal-catalyzed couplings, and radical-based alkylations. rsc.orgnih.gov
Future directions in derivatization include:
Late-Stage Functionalization: Developing methods to modify the core structure in the final steps of a synthetic sequence, allowing for rapid generation of analogs from a common intermediate.
Bioisosteric Replacement: Systematically replacing the carboxylic acid or parts of the benzotriazole (B28993) core with other functional groups (e.g., tetrazoles, amides) to fine-tune pharmacokinetic and pharmacodynamic properties. nih.gov
Multi-component Reactions: Utilizing one-pot, multi-component reactions to build complexity and introduce multiple points of diversity in a single, efficient step.
Exploration of New Material Science Applications beyond Existing Examples
The structural features of triazole-containing aromatic compounds, such as planarity and the ability to self-assemble, make them excellent candidates for advanced materials. mdpi.com The related 2H-benzo[d]1,2,3-triazole (BTz) moiety, for example, is noted for its use in creating donor-acceptor systems and its potential application in developing organic optical waveguides. mdpi.com
Future research should aim to harness these properties in this compound derivatives for novel applications:
Organic Electronics: Designing derivatives for use as charge-transporting materials in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), leveraging the electron-accepting nature of the triazole ring.
High-Energy Density Materials (HEDMs): Investigating the introduction of nitro or other energetic functionalities, as related triazolo-triazole scaffolds are being explored as precursors for HEDMs. rsc.org
Chemosensors: Functionalizing the benzoic acid moiety to create receptors for specific ions or molecules, where binding events could be signaled by a change in fluorescence or color.
Deeper Computational Insights and Predictive Modeling for Structure-Property Relationships
Computational chemistry offers powerful tools to guide the rational design of new derivatives and predict their properties, thereby accelerating research and reducing experimental costs. Existing studies on related triazole benzoic acid hybrids have successfully used Density Functional Theory (DFT) to evaluate antioxidant properties. mdpi.comresearchgate.net These studies calculated key descriptors like bond dissociation energy (BDE) and ionization potential (IP) to elucidate antioxidant mechanisms. mdpi.comresearchgate.net Furthermore, 2D Quantitative Structure-Activity Relationship (QSAR) models have shown acceptable correlations between chemical structures and cytotoxic activity. nih.govresearchgate.net
Future computational efforts should focus on:
Advanced QSAR/QSPR: Developing three-dimensional (3D-QSAR) and machine learning-based models for more accurate predictions of biological activity (Structure-Activity Relationship) and material properties (Structure-Property Relationship).
Molecular Dynamics (MD) Simulations: Simulating the interaction of these molecules with biological targets, such as enzymes or receptors, to understand binding modes and inform the design of more potent and selective compounds.
In Silico ADMET Prediction: Employing computational models to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase, helping to prioritize candidates with favorable drug-like profiles. mdpi.com
| Computational Method | Application Area | Predicted Properties/Insights |
| Density Functional Theory (DFT) | Antioxidant Activity | BDE, IP, Proton Affinity, Electron Transfer Enthalpy. mdpi.comresearchgate.net |
| 2D-QSAR | Anticancer Activity | Correlation between structural features and cytotoxicity (IC₅₀). nih.govresearchgate.net |
| Molecular Docking | Drug Discovery | Binding interactions with target enzymes (e.g., acetylcholinesterase). mdpi.com |
Broadening Mechanistic Understanding in Bio-related Chemical Contexts
While derivatives of triazole benzoic acids have shown promise in areas like cancer and antioxidant research, a deeper mechanistic understanding is crucial for their advancement as therapeutic agents. nih.govmdpi.com Studies have indicated that some hybrid compounds induce apoptosis in cancer cells and may act through mechanisms like the inhibition of EGFR tyrosine kinase. nih.govpensoft.net The triazole ring itself is known to play a key role in the chelation of heme iron in aromatase inhibitors, highlighting its capacity for specific biological interactions. nih.gov
Future research should be directed towards:
Target Identification and Validation: Using chemoproteomics and other advanced techniques to identify the specific cellular proteins that derivatives of this compound interact with.
Pathway Analysis: Elucidating the full signaling pathways that are modulated by these compounds to understand the downstream effects of target engagement, particularly in processes like apoptosis. researchgate.net
Structural Biology: Obtaining crystal structures of these compounds bound to their biological targets to visualize the precise molecular interactions, which is essential for structure-based drug design.
By pursuing these future research directions, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in medicine, material science, and sustainable chemistry.
Q & A
Q. What are the established synthetic routes for 4-(2H-1,2,3-triazol-2-yl)benzoic acid, and how are purity and yield optimized?
The synthesis typically involves multi-step protocols. A representative method starts with N2-arylation of 4,5-dibromo-2H-1,2,3-triazole with fluoronitrobenzene derivatives, followed by reduction and hydrolysis to introduce the carboxylic acid group . Optimization includes:
- Reaction conditions : Refluxing in ethanol with glacial acetic acid as a catalyst (4–6 hours) to promote cyclization .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .
- Yield improvement : Adjusting stoichiometry (1:1 molar ratio of triazole precursors to aryl halides) and using inert atmospheres to minimize side reactions .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- NMR spectroscopy : and NMR confirm regioselective triazole substitution and benzoic acid backbone integrity (e.g., aromatic protons at δ 7.8–8.2 ppm) .
- X-ray crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond lengths (e.g., C–N triazole bonds ~1.31 Å) and hydrogen-bonding networks .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]+ = 220.08) .
Advanced Research Questions
Q. How can discrepancies between computational predictions and experimental spectral data for this compound be resolved?
Discrepancies often arise from solvent effects or conformational flexibility . Methodological solutions include:
- DFT calculations : Optimize geometry using B3LYP/6-31G(d) basis sets to simulate NMR or IR spectra, accounting for solvent polarity (e.g., DMSO vs. gas phase) .
- Dynamic NMR : Analyze temperature-dependent spectra to identify rotamers or tautomers influencing peak splitting .
- Crystallographic validation : Compare computed vs. experimental bond angles/dihedral angles to refine theoretical models .
Q. What strategies are effective in resolving crystallographic disorder in this compound structures?
Crystallographic disorder, common in flexible triazole moieties, is addressed via:
- SHELXL refinement : Use PART instructions and anisotropic displacement parameters to model overlapping atoms .
- Twinned data handling : Apply HKLF5 in SHELXL for high-resolution datasets with twin fractions >0.3 .
- Hydrogen bonding analysis : Identify stabilizing interactions (e.g., O–H···N between benzoic acid and triazole) to constrain refinement .
Q. How can biological activity studies of this compound be designed to evaluate its pharmacological potential?
- Target selection : Prioritize receptors like orexin receptors due to structural similarity to known antagonists (e.g., daridorexant derivatives) .
- In vitro assays : Measure IC50 values via fluorescence-based calcium mobilization assays (EC50 range: 10–100 nM) .
- Metabolic stability : Use liver microsome models (e.g., human CYP3A4) to assess pharmacokinetic profiles .
Data Contradiction and Optimization
Q. How should conflicting results in synthetic yields between literature methods be analyzed?
- Reproducibility checks : Verify catalyst purity (e.g., Pd(PPh3)4 in cross-coupling steps) and moisture-sensitive reaction conditions .
- Byproduct identification : LC-MS or GC-MS to detect intermediates (e.g., dehalogenated byproducts in arylations) .
- Scale-up adjustments : Transition from batch to flow chemistry for exothermic reactions to maintain yield consistency .
Q. What computational tools are recommended for studying the electronic properties of this compound?
- Frontier molecular orbitals : Gaussian09 with CAM-B3LYP functional to calculate HOMO-LUMO gaps (~4.2 eV) and predict reactivity .
- Molecular docking : AutoDock Vina to simulate binding to biological targets (e.g., orexin receptors) using crystal structures (PDB: 6TO4) .
- Solvent modeling : COSMO-RS to simulate solubility in polar aprotic solvents (e.g., DMF) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
